![molecular formula C14H13ClN2O B178830 Urea, [(3-clorofenil)fenilmetil]- CAS No. 117211-21-9](/img/structure/B178830.png)

Urea, [(3-clorofenil)fenilmetil]-

Descripción general

Descripción

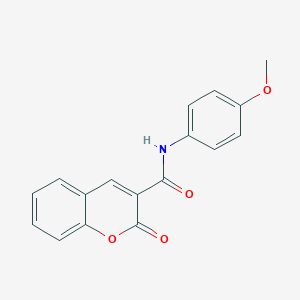

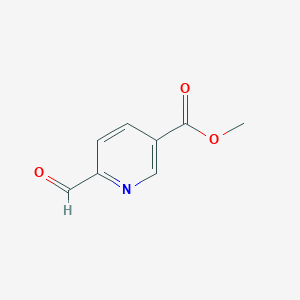

“Urea, [(3-chlorophenyl)phenylmethyl]-” is a chemical compound with the molecular formula C14H13ClN2O . It is also known as N,N’-Bis[(3-chlorophenyl)phenylmethyl]urea .

Synthesis Analysis

The synthesis of urea and its derivatives has been a topic of interest in medicinal chemistry and organic synthesis . The first synthesis of urea was realized by the German chemist Friedrich Wöhler in 1828 . He showed that a substance, previously known only as an organic waste product, could be synthesized from inorganic starting materials in the laboratory .Molecular Structure Analysis

The molecular structure of “Urea, [(3-chlorophenyl)phenylmethyl]-” consists of a urea group (NH2-CO-NH2) where the hydrogen atoms are replaced by (3-chlorophenyl)phenylmethyl groups . The molecular weight of this compound is 260.72 g/mol.Chemical Reactions Analysis

Urea and its derivatives have been found to have a broad range of therapeutic and pharmacological properties . They are used in various chemical reactions and have been found to be useful in the synthesis of pharmaceuticals .Mecanismo De Acción

Urea functions as a catalyst in many chemical reactions. It is able to catalyze the hydrolysis of esters, the hydrolysis of amides, the hydrolysis of phosphates, and the hydrolysis of carbon-carbon bonds. Urea is also able to catalyze the formation of urea derivatives, which can be used in further reactions or in the synthesis of other compounds.

Biochemical and Physiological Effects

Urea is a compound that has a variety of biochemical and physiological effects. Urea is able to increase the solubility of proteins, which can be beneficial for the study of protein structure and function. Urea is also able to increase the solubility of nucleic acids, which can be beneficial for the study of gene expression. Additionally, urea has been shown to have a variety of effects on the metabolism of carbohydrates, lipids, and proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using urea in laboratory experiments include its low cost, its availability, its stability, and its wide range of applications. Additionally, urea is a relatively safe compound to use in laboratory experiments, as it is not toxic and does not produce hazardous by-products. However, urea is not suitable for use in some laboratory experiments, such as those involving the synthesis of drugs or other compounds, due to its reactivity.

Direcciones Futuras

In the future, urea may be used in the synthesis of a variety of compounds, including drugs, peptides, and nucleic acids. Additionally, urea may be used to develop new catalysts for organic synthesis, as well as for the detection of proteins and other molecules. Urea may also be used in the development of new methods for the synthesis of peptides, as well as for the detection of nucleic acids. Finally, urea may be used to develop new methods for the synthesis of carbohydrates, lipids, and proteins.

Métodos De Síntesis

Urea can be synthesized through a variety of methods, including the reaction between urea and an acid chloride, the reaction between urea and an aldehyde, and the reaction between urea and an ester. The most commonly used method of synthesis is the reaction between urea and an acid chloride, which involves the reaction of urea with an acid chloride in the presence of a base. This reaction produces a urea derivative, which can then be used in further reactions or in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Aplicación de fármacos anticonvulsivos y antialcohol

El compuesto Urea, [(3-clorofenil)fenilmetil]- se ha utilizado en la síntesis de una nueva ureida mediante acilación con anhídrido succínico. Este proceso involucra el fármaco anticonvulsivo y antialcohol galodif, que es casi insoluble en agua. El derivado de ureida resultante es soluble en agua, lo que podría mejorar potencialmente su biodisponibilidad y eficacia terapéutica .

Aplicaciones de óptica no lineal

Aunque no está directamente relacionado con [(3-clorofenil)-fenilmetil]urea, un estudio sobre una molécula similar, 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona (CPP), ha mostrado un potencial significativo en óptica no lineal. El estudio encontró que CPP tiene una polarizabilidad estática y dinámica mucho mayor que la urea, lo que sugiere que los derivados de [(3-clorofenil)-fenilmetil]urea también podrían exhibir propiedades prometedoras para aplicaciones de óptica no lineal .

3. Aplicaciones biológicas y clínicas de los derivados de indol Los derivados de indol, que están estructuralmente relacionados con [(3-clorofenil)-fenilmetil]urea, tienen diversas aplicaciones biológicas y clínicas. Por ejemplo, el ácido indol-3-acético, una hormona vegetal derivada de la degradación del triptófano en plantas superiores, muestra el potencial farmacológico de los derivados de indol en varios campos .

Propiedades

IUPAC Name |

[(3-chlorophenyl)-phenylmethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUSIQKYOCUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386021 | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117211-21-9 | |

| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Urea, [(3-chlorophenyl)phenylmethyl]- exert its anticonvulsant effects?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that Urea, [(3-chlorophenyl)phenylmethyl]- influences neuronal activity and ion balance within the brain. Studies show that this compound promotes synchronization of spontaneous bioelectric activity in various brain regions associated with seizure activity, such as the motor cortex, dorsal hippocampus, and basolateral nuclei of the amygdala [, ]. This synchronization might disrupt the aberrant electrical activity patterns characteristic of seizures. Additionally, Urea, [(3-chlorophenyl)phenylmethyl]- has been observed to increase the extracellular concentration of sodium ions (Na+) and decrease intracellular potassium ions (K+) in these brain regions [, ]. This alteration in ionic balance could contribute to stabilizing neuronal excitability and reducing susceptibility to seizures.

Q2: What is the impact of Urea, [(3-chlorophenyl)phenylmethyl]- on brain activity in different regions?

A2: Urea, [(3-chlorophenyl)phenylmethyl]- demonstrates region-specific effects on brain activity. In the motor cortex, dorsal hippocampus, and basolateral amygdala, the compound elevates the seizure threshold, indicating a decrease in the susceptibility to convulsant stimuli [, ]. This suggests a potential role in suppressing seizure initiation and propagation. Furthermore, in the visual cortex, Urea, [(3-chlorophenyl)phenylmethyl]- increases the index of low-frequency flicker acquisition while reducing the response to high-frequency oscillations [, ]. These findings imply that the compound might modulate visual processing by enhancing sensitivity to slow-changing stimuli and dampening responses to rapid, potentially epileptogenic, visual inputs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)